N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-19-10-7-17(20-13)25-14-8-11-22(12-9-14)18(23)21-15-5-3-4-6-16(15)24-2/h3-7,10,14H,8-9,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDGMJAQBWOLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring, a methoxyphenyl group, and a methylpyrimidine moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 355.4 g/mol. The structural characteristics suggest potential interactions with various biological targets, including receptors and enzymes involved in disease processes.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain piperidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. One study demonstrated that a related compound exhibited an IC50 value of 11.3 μM against the HepG2 liver cancer cell line, indicating promising antitumor activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been noted for their effectiveness against various bacterial strains. For example, derivatives containing piperidine and pyrimidine rings have shown significant antibacterial effects, making them candidates for further exploration in antimicrobial drug development .
Anti-inflammatory Effects
Preliminary studies have also highlighted the anti-inflammatory potential of compounds within this chemical class. Research on piperidine derivatives has indicated their ability to suppress COX-2 activity, an enzyme involved in inflammatory responses. One study reported IC50 values for related compounds at 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituents on the Phenyl Ring: The presence of electron-donating groups (e.g., methoxy) enhances the compound's interaction with biological targets.
- Pyrimidine Moiety: Variations in the pyrimidine substituents can significantly affect the compound's pharmacological profile, influencing both potency and selectivity against specific enzymes or receptors .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions that incorporate various coupling mechanisms. Common methods include:
- Formation of the Piperidine Ring: This can be achieved through reductive amination or cyclization.
- Attachment of Functional Groups: Nucleophilic substitution reactions are often employed to attach the pyrimidine moiety to the piperidine structure.
These synthetic routes are critical for producing compounds with optimized biological activity .
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Antitumor Efficacy: A study evaluated a series of piperidine derivatives against several cancer cell lines, noting significant inhibition rates and apoptosis induction in resistant breast cancer cells when combined with traditional chemotherapeutics like doxorubicin .
- Antimicrobial Testing: Another investigation tested pyrimidine-containing piperidine derivatives against a panel of bacterial strains, revealing promising results that warrant further exploration in drug development .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound can effectively inhibit cell proliferation, making it a candidate for further development in cancer therapy .
In Vivo Studies
In vivo studies using xenograft models have provided additional evidence of the compound's efficacy. Treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls, showcasing its potential for clinical applications .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases. Research has indicated that it can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines.
In Vitro Anti-inflammatory Effects
The following table summarizes the effects observed on inflammatory markers:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings indicate that this compound may serve as a promising candidate for anti-inflammatory drug development .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Tumor Growth Inhibition : In a study involving murine models of cancer, administration of the compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls.
- Safety and Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally comparable to several piperidine-carboxamide derivatives and pyrimidine-containing analogs. Below is a detailed comparison based on substituent variations, synthetic routes, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Structural Variations :
- Pyrimidine vs. Pyridine : The target compound’s 2-methylpyrimidine substituent contrasts with the trifluoromethylpyrimidine in and the pyridine in PF3845 . Pyrimidines generally enhance π-π stacking and hydrogen bonding compared to pyridines.
- Substituent Position : The 2-methoxyphenyl group in the target compound differs from the 2,4-dimethylphenyl in , which may alter steric hindrance and lipophilicity.
Synthetic Approaches :
- The target compound’s synthesis likely involves coupling a 2-methylpyrimidin-4-yloxy-piperidine intermediate with 2-methoxyphenyl isocyanate, analogous to methods in (reductive amination) and (carboxamide formation via isocyanate coupling) .
- Yields for similar compounds vary widely (30–120%), influenced by substituent electronic effects and purification methods .
Physicochemical Properties: Molecular Weight: The target compound (341.41 g/mol) is lighter than ’s analog (378.40 g/mol) due to the absence of a trifluoromethyl group . Hydrogen Bonding: The 2-methoxyphenyl group provides one H-bond acceptor (methoxy oxygen), while ’s aminoethyl group adds H-bond donors .
Table 2: Analytical Data Comparison
Preparation Methods
Nucleophilic Aromatic Substitution
The ether linkage between the piperidine and pyrimidine moieties is established via nucleophilic aromatic substitution (SNAr).
Reaction Scheme:
$$
\text{4-Hydroxypiperidine} + \text{4-Chloro-2-methylpyrimidine} \xrightarrow{\text{Base}} \text{4-((2-Methylpyrimidin-4-yl)Oxy)Piperidine}
$$
Conditions:
- Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base: Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH)
- Temperature: 80–100°C
- Duration: 12–24 hours under nitrogen atmosphere.
Workup:
The crude product is purified via column chromatography (ethyl acetate/hexane) or recrystallization from ethanol.
Key Considerations:
- Electron-deficient pyrimidine rings enhance reactivity toward SNAr.
- Steric hindrance from the 2-methyl group on pyrimidine necessitates elevated temperatures.
Carboxamide Formation via Coupling Reagents
The carboxamide group is introduced through coupling reactions between the piperidine intermediate and 2-methoxyaniline.
BOP-Cl-Mediated Amidation
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) facilitates amide bond formation under mild conditions.
Reaction Scheme:
$$
\text{4-((2-Methylpyrimidin-4-yl)Oxy)Piperidine} + \text{2-Methoxyaniline} \xrightarrow{\text{BOP-Cl, Base}} \text{Target Compound}
$$
Conditions:
- Solvent: Dichloromethane (DCM) or acetonitrile
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
- Molar Ratio: 1:1 (piperidine:aniline) with 1.1 equivalents of BOP-Cl
- Temperature: Room temperature (25°C)
- Duration: 6–12 hours.
Workup:
The reaction mixture is washed with brine, dried over sodium sulfate, and concentrated. Purification is achieved via silica gel chromatography (ethyl acetate/methanol).
Advantages:
Triphosgene-Mediated Carbonylation
Triphosgene (bis(trichloromethyl) carbonate) generates a reactive carbonyl intermediate for carboxamide formation.
Reaction Scheme:
$$
\text{4-((2-Methylpyrimidin-4-yl)Oxy)Piperidine} \xrightarrow{\text{Triphosgene}} \text{Piperidine-1-Carbonyl Chloride} \xrightarrow{\text{2-Methoxyaniline}} \text{Target Compound}
$$
Conditions:
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C (carbonylation), room temperature (amide coupling)
- Stoichiometry: 0.33 equivalents triphosgene per piperidine equivalent
- Base: Triethylamine (2 equivalents).
Workup:
The mixture is quenched with water, extracted with DCM, and purified via recrystallization from ethanol/water.
Challenges:
- Strict moisture control required to prevent hydrolysis of carbonyl chloride.
- Triphosgene handling demands specialized safety protocols.
Alternative Methods: Carbonyldiimidazole (CDI) Activation
CDI activates the piperidine’s amine for nucleophilic attack by 2-methoxyaniline.
Reaction Scheme:
$$
\text{4-((2-Methylpyrimidin-4-yl)Oxy)Piperidine} \xrightarrow{\text{CDI}} \text{Imidazolide Intermediate} \xrightarrow{\text{2-Methoxyaniline}} \text{Target Compound}
$$
Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Reflux (66°C)
- Duration: 4–8 hours for imidazolide formation, followed by 12 hours for coupling.
Workup:
The product is isolated via filtration and washed with cold hexane.
Yield Considerations:
- CDI activation typically affords moderate yields (40–60%) due to competing side reactions.
Analytical Validation and Characterization
Post-synthesis, the compound is validated using spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| BOP-Cl Coupling | Mild, room temperature | High yield, minimal side products | Cost of BOP-Cl reagent |
| Triphosgene Carbonylation | Requires anhydrous conditions | Scalable for industrial production | Safety hazards with phosgene analogs |
| CDI Activation | Reflux in THF | Commercially available reagents | Moderate yields, longer reaction times |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide?
- Methodology : Optimize coupling reactions between the piperidine and pyrimidine moieties using nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane). Purification via column chromatography and characterization by NMR and mass spectrometry are critical to confirm intermediate and final product integrity .
- Key Considerations : Reaction temperature, solvent choice (polar aprotic vs. halogenated solvents), and stoichiometric ratios of reagents can significantly impact yield.
Q. Which analytical techniques are most reliable for validating the structural conformation of this compound?
- Methodology :
- X-ray crystallography to resolve 3D molecular packing and hydrogen-bonding networks, as demonstrated in studies of analogous piperidine-carboxamides .
- Nuclear Magnetic Resonance (NMR) for verifying substituent positions and stereochemistry, with H and C spectra providing backbone confirmation .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxyphenyl, methylpyrimidinyl) influence the compound’s pharmacokinetic and pharmacodynamic profiles?
- Methodology :
- Lipophilicity Assays : Measure logP values to assess membrane permeability. The methoxyphenyl group may enhance solubility, while the methylpyrimidinyl group could improve target affinity .
- Metabolic Stability : Use liver microsome assays to evaluate CYP450-mediated degradation. Fluorine or chlorine substitutions on analogous compounds have shown extended half-lives .
Q. What experimental approaches can elucidate the compound’s mechanism of action in kinase inhibition or receptor binding?
- Methodology :
- Kinase Profiling : Screen against panels of kinases (e.g., Akt, ROCK) using competitive binding assays (e.g., TR-FRET). AZD5363, a structurally related Akt inhibitor, demonstrated selectivity through similar strategies .
- Receptor Binding Studies : Radioligand displacement assays (e.g., F-Mefway for 5-HT receptors) can quantify binding affinity and off-target effects .
Q. How can researchers resolve discrepancies in reported biological activity across independent studies?
- Methodology :
- Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation times, ATP concentrations) to isolate variables.
- Orthogonal Validation : Confirm activity via complementary methods (e.g., Western blot for target phosphorylation alongside cell viability assays) .
Methodological Challenges & Solutions
Q. What strategies mitigate synthetic impurities during the formation of the piperidine-pyrimidine ether linkage?
- Challenge : Steric hindrance from the 2-methylpyrimidinyl group can reduce etherification efficiency.
- Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics in biphasic systems .
Q. How can crystallographic data inform structure-activity relationship (SAR) studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
